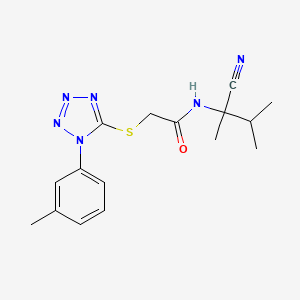

N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide

Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide is a tetrazole-thioacetamide derivative characterized by a cyano-substituted alkyl chain and a meta-tolyl group attached to the tetrazole ring. This analysis compares its physicochemical properties, synthesis, and bioactivity with structurally related compounds, leveraging data from recent studies .

Properties

Molecular Formula |

C16H20N6OS |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |

InChI |

InChI=1S/C16H20N6OS/c1-11(2)16(4,10-17)18-14(23)9-24-15-19-20-21-22(15)13-7-5-6-12(3)8-13/h5-8,11H,9H2,1-4H3,(H,18,23) |

InChI Key |

ORLQJSLAEPIMNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC(C)(C#N)C(C)C |

Origin of Product |

United States |

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide is a synthetic compound with potential biological activities that have garnered interest in various fields of research, including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on available literature.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thioacetamide have shown effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 50–200 µg/mL, suggesting moderate to strong antimicrobial efficacy .

Anticancer Activity

Studies have demonstrated that compounds containing thioacetamide groups possess cytotoxic effects on tumorigenic cell lines. For example, certain thioacetamide derivatives were evaluated for their antiproliferative effects against breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines. Results showed that some derivatives achieved IC50 values as low as 28 ng/mL, indicating potent anticancer properties .

The biological mechanisms underlying the activity of this compound may involve the inhibition of specific enzymes or pathways associated with microbial growth or cancer cell proliferation. For instance, compounds similar to this one have been shown to inhibit protein kinases involved in cell signaling pathways critical for tumor growth .

Study 1: Antimicrobial Activity

A study conducted on various thioacetamide derivatives revealed that one compound exhibited an MIC of 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that modifications in the chemical structure can enhance or diminish antimicrobial potency .

Study 2: Anticancer Efficacy

In another investigation, a series of thioacetamide derivatives were synthesized and tested against multiple cancer cell lines. The compound demonstrated selective toxicity towards cancer cells compared to normal cells, with an EC50 value of 32 ng/mL against WI-38 VA-13 subline 2RA cells . This selectivity highlights its potential as a targeted therapeutic agent.

Comparison with Similar Compounds

Core Structural Features

The target compound features:

- Tetrazole-thioacetamide backbone : Enhances hydrogen-bonding capacity and metabolic stability.

- m-Tolyl substituent : Provides lipophilicity and steric bulk, influencing receptor binding.

- 2-Cyano-3-methylbutan-2-yl group: Introduces electron-withdrawing character and conformational rigidity.

Key analogs for comparison :

N-(2-(1H-Tetrazol-5-yl)-5-(m-tolyl)thiophen-3-yl)acetamide (3b) : Shares the m-tolyl and acetamide groups but replaces the cyanoalkyl chain with a thiophene ring.

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) : Differs in the heterocyclic core (triazole vs. tetrazole) and substituents (naphthalene vs. m-tolyl).

Tetrazole-based FFAR2 antagonists (e.g., Compound 8) : Feature trifluoromethylphenyl groups instead of m-tolyl, emphasizing halogenated substituents.

Physicochemical Properties

*Calculated based on molecular formula.

Insights :

- Melting points for tetrazole derivatives (e.g., 3b at 190–191°C) suggest moderate thermal stability, which may correlate with the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.